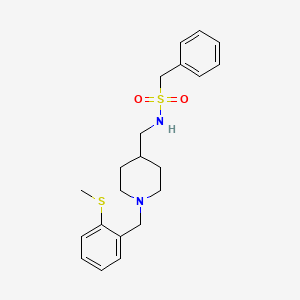

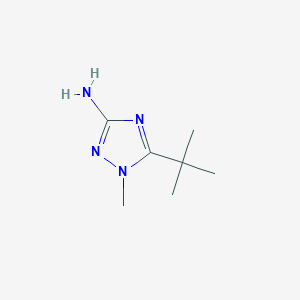

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is a compound that has been synthesized and studied for its various properties . It is a derivative of the 1,2,4-triazole class of compounds, which are known for their wide range of biological activities.

Synthesis Analysis

The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Molecular Structure Analysis

The compound crystallizes in an orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure . Density functional theory (DFT) calculations have been performed to gain insights into the electronic structure of the compound .Chemical Reactions Analysis

The compound has shown significant inhibitory activity against the Jack bean urease, with an IC50 value of 0.21 ± 0.2 μM, which is approximately 100-fold higher than the standard . This suggests that the compound could be a potent inhibitor of this enzyme.Physical And Chemical Properties Analysis

The compound has shown promising antioxidant property with an IC50 value of 0.45 μg/mL . In addition, it was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL .科学的研究の応用

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

“5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine” is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates . This application is significant in the field of click chemistry, where CuAAC is a widely used reaction.

Suppression of Cell Cytotoxicity

This compound has been found to suppress cell cytotoxicity . This property is crucial in biological and medical research, where minimizing cytotoxic effects is often a key objective.

Drug Chemistry

In the field of drug chemistry, “5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine” is used as a starting material for the synthesis of various drug compounds .

Antifungal Agents

This compound is used in the synthesis of antifungal agents . Antifungal agents are crucial in treating fungal infections, which can be life-threatening in immunocompromised individuals.

Anticancer Drugs

“5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine” is also used in the synthesis of anticancer drugs . The development of new anticancer drugs is a critical area of research in the fight against cancer.

Enzyme Inhibitors

This compound is used in the synthesis of enzyme inhibitors related to cardiovascular diseases . Enzyme inhibitors play a crucial role in managing various diseases by regulating the activity of enzymes.

作用機序

将来の方向性

The compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation . This suggests that the compound could potentially be explored for its DNA binding properties in future studies. Furthermore, given its antioxidant and cytotoxic properties, it could also be investigated for potential applications in cancer therapy.

特性

IUPAC Name |

5-tert-butyl-1-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)5-9-6(8)10-11(5)4/h1-4H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBWNLRMGNXYFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)

![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)

![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)

![4-hydroxy-7-methyl-9-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2663747.png)

![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)

![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)